

# Citalopram hydrobromide pharmacokinetics and half-life in research models

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## Compound Focus: Citalopram Hydrobromide

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## Quantitative Pharmacokinetic Profile of Citalopram

The table below summarizes the core pharmacokinetic parameters of citalopram across different research models, highlighting key interspecies differences.

Parameter	Humans	Mouse Model (Pregnant, GD18)	Beagle Dog
Bioavailability	~80% [1] [2] [3]	Information not specified in search results	Information not specified in search results
Protein Binding	<80% [2] [3]	Information not specified in search results	Information not specified in search results
Metabolism	Primarily hepatic, via <b>CYP3A4</b> and <b>CYP2C19</b> [1] [2] [3]	Affected by gestational stage [4]	Hepatic; high affinity via <b>CYP2D15</b> (analogous to human CYP2D6) [5]
Primary Metabolites	Desmethylcitalopram (DCT), Didesmethylcitalopram (DDCT) [1] [5] [3]	Desmethylcitalopram (DCIT) [4]	Desmethylcitalopram (DCIT), Didesmethylcitalopram (DDCT) [5]

Parameter	Humans	Mouse Model (Pregnant, GD18)	Beagle Dog
Half-Life (Parent Compound)	~35 hours (mean) [1] [2] [3]	~0.93 hours (Fixed Dose); ~1.08 hours (Weight-Adjusted) [4]	~9.6 hours [5]
Half-Life (Primary Metabolite)	Information not specified in search results	Information not specified in search results	DCIT: ~8.1 hours; DDCT: ~27.8 hours [5]
Clearance	Systemic: ~330 mL/min [3]	Increased during pregnancy (e.g., 647 mL/h in GD18FD mice) [4]	Information not specified in search results
Volume of Distribution	~12 L/kg [3]	Increased during pregnancy (e.g., 36.0 mL in GD18FD mice) [4]	Information not specified in search results

A critical finding from animal studies is that **fetal exposure to citalopram can exceed maternal exposure**, and this is influenced by gestational stage and the development of fetal metabolic capacity [4]. Furthermore, dogs exhibit a significantly different metabolic profile, producing much higher levels of the metabolite DDCT, which is associated with convulsive risks in this species [5].

## Experimental Protocols for Preclinical PK Studies

Here are detailed methodologies for key experiments cited in the search results, which can serve as a reference for designing preclinical studies.

### Protocol: Maternal Pharmacokinetics and Fetal Disposition in a Mouse Model

This protocol is derived from a study investigating gestational stage-dependent pharmacokinetics [4].

- **Animal Model:** Pregnant mice at gestational days (GD) 14 and 18.
- **Dosing:**
  - **Acute Fixed Dose:** A single dose of 0.6 mg of citalopram was administered.
  - **Acute Weight-Adjusted Dose:** A single dose of 20 mg/kg was administered.
- **Sample Collection:** Maternal and fetal serum was collected at time points from 3.5 minutes to 3.5 hours post-administration. Fetal brains were also collected for disposition analysis.
- **Analysis:**
  - **Drug Quantification:** Serum concentrations of citalopram and its metabolite desmethylcitalopram (DCIT) were determined.
  - **Pharmacokinetic Modeling:** Serum concentration-time courses were fitted to a two-compartment model to estimate parameters like peak concentration (C<sub>0</sub>), area under the curve (AUC), half-life (t<sub>1/2</sub>), volume of distribution (VD), and clearance (CL).
  - **Enzymatic Activity:** Fetal drug metabolic capacity was assessed using enzymatic activity assays.

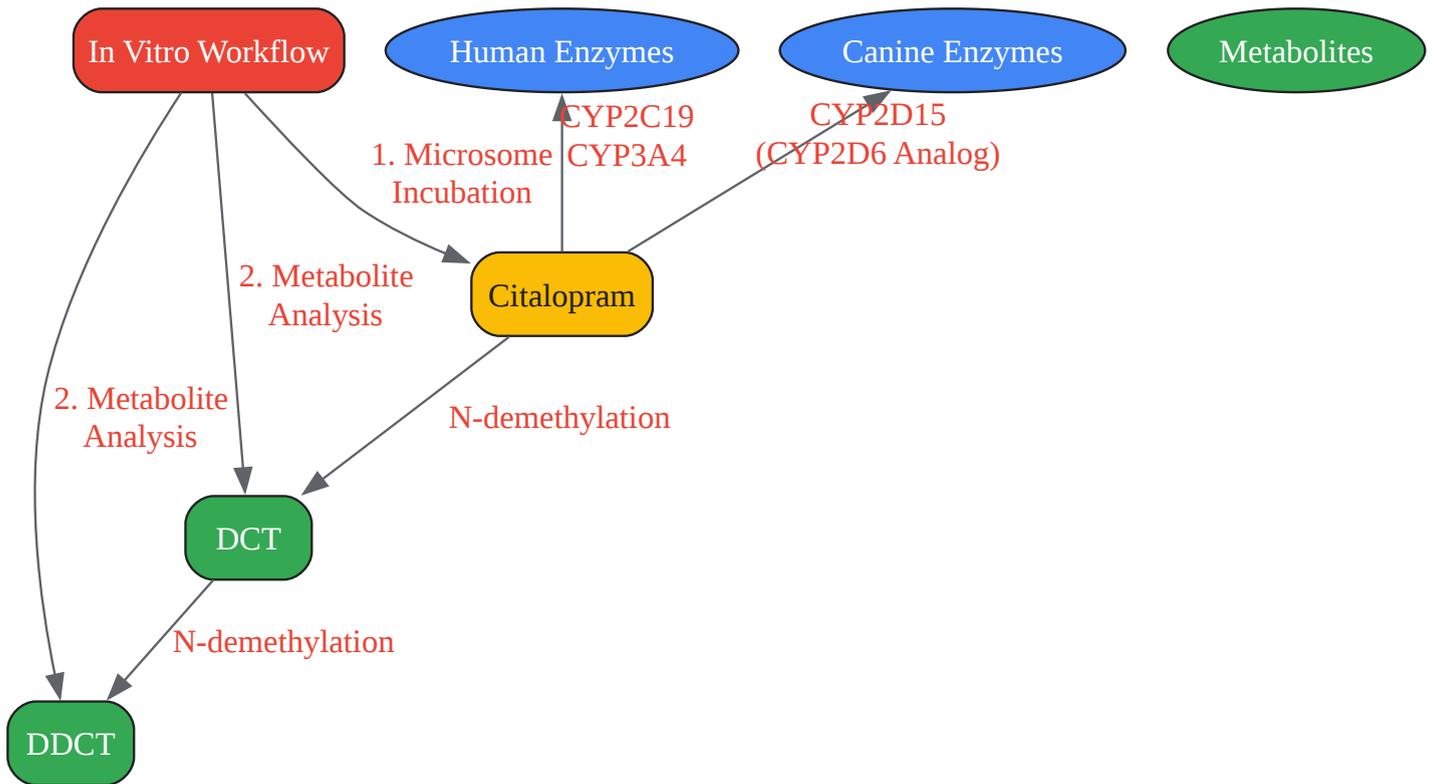
## Protocol: In Vitro Metabolism in Beagle Dog Liver Microsomes

This pilot study aimed to characterize the enzymes involved in citalopram metabolism in dogs [5].

- **Microsomal Preparation:** Liver microsomes were prepared from a drug-naive Beagle dog and stored at -80°C. Protein content was assessed via a colorimetric procedure (e.g., Lowry method).
- **Incubation Procedure:**
  - **Pre-incubation:** 100 µg of microsomal protein was pre-incubated for 15 minutes at 37°C with a NADPH-generating system.
  - **Reaction:** Racemic citalopram or DCIT substrate was added at concentrations ranging from 1 to 1000 µM, and the incubation continued for 1 hour at 37°C.
  - **Reaction Termination:** The reaction was stopped by adding 0.250 M NaOH at 4°C.
- **Enzyme Kinetics & Inhibition:**
  - **Kinetics:** Incubations at varying substrate concentrations were used to calculate enzyme kinetics (K<sub>m</sub> and V<sub>max</sub>).
  - **Inhibition:** Specific chemical inhibitors for different canine CYP450 isozymes (e.g., quinidine for CYP2D15, ketoconazole for CYP3A12, omeprazole for CYP2C21/41) were used to identify the primary metabolic pathways.

## Citalopram Metabolism and Experimental Workflow

The following diagram illustrates the primary metabolic pathways of citalopram and integrates the key in vitro experimental workflow used to study them.



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This diagram summarizes the core metabolic transformation of citalopram into its primary metabolites, the key cytochrome P450 enzymes involved in humans and dogs, and the general flow of in vitro incubation experiments used to study this process [1] [5] [3].

## Key Takeaways for Research and Development

- **Significant Species Differences Exist:** The metabolism and half-life of citalopram vary greatly between species. Dogs, a common non-rodent model, have a distinct metabolic profile dominated by CYP2D15, leading to high levels of DDCT, which is a minor metabolite in humans [5]. This limits the dog's predictive value for human cardiac (QT prolongation) and neurological (seizure) risks.
- **Pregnancy Alters Pharmacokinetics:** Physiological changes during pregnancy significantly impact citalopram's disposition, leading to increased clearance and volume of distribution in mice [4]. This is

a critical consideration for reproductive toxicity and fetal exposure studies.

- **In Vitro Models are Key for Mechanistic Studies:** Liver microsome incubations, combined with specific chemical inhibitors, are a validated method to delineate the specific CYP450 enzymes responsible for metabolizing citalopram in different species [5].

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